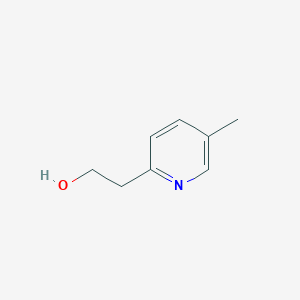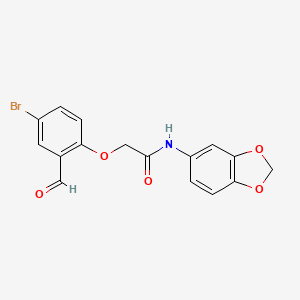
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide, also known as BDPFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDPFA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide. For instance, studies have explored the synthesis of Schiff bases and Thiazolidinone derivatives through esterification and subsequent reactions involving compounds like 2-(4-bromo-3-methylphenoxy)acetate. These compounds were evaluated for antimicrobial activities, showcasing the chemical versatility and potential biological applications of related compounds (Fuloria, Fuloria, & Gupta, 2014).
Antimicrobial Activity
Related research has demonstrated the antimicrobial potential of compounds synthesized from similar chemical frameworks. For example, novel imines and Thiazolidinone derivatives synthesized from 2-(4-Chloro-3-methylphenoxy)acetohydrazide showed promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
Advanced Oxidation Chemistry
Studies on the advanced oxidation chemistry of related compounds, such as paracetamol, have revealed complex degradation pathways and a variety of nitrogenous and non-nitrogenous degradation products. This research provides valuable insights into the environmental fate and potential ecotoxicological impacts of similar compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Kinase Inhibitory and Anticancer Activities
Compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide have been investigated for their potential as kinase inhibitors and anticancer agents. For example, Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the therapeutic potential of compounds within this chemical class (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Chemical Reactivity and Silylation
Research into the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, which are structurally related to the compound of interest, has led to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines. This work contributes to the understanding of the chemical reactivity and potential applications of such compounds in materials science and organometallic chemistry (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO5/c17-11-1-3-13(10(5-11)7-19)21-8-16(20)18-12-2-4-14-15(6-12)23-9-22-14/h1-7H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECDVJYRQIPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


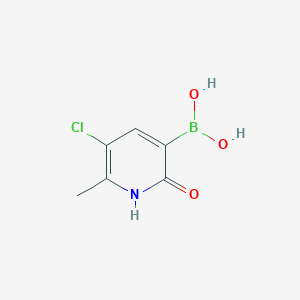
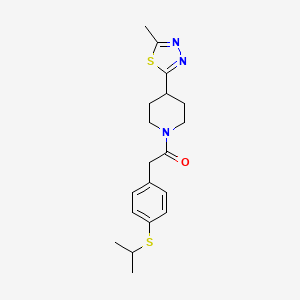
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)
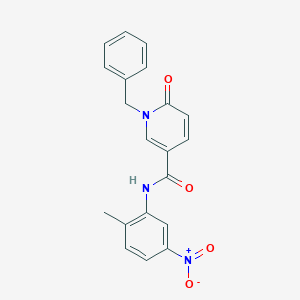
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)
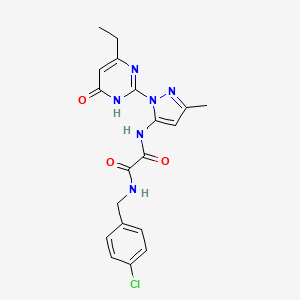
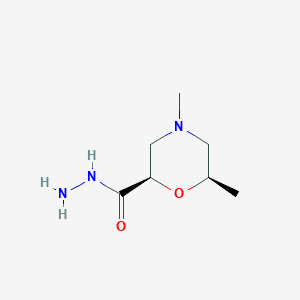
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
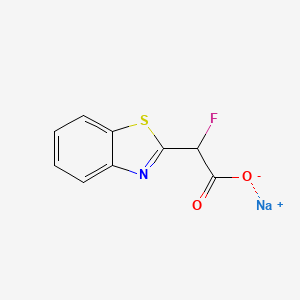
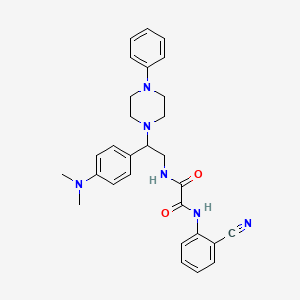
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)

